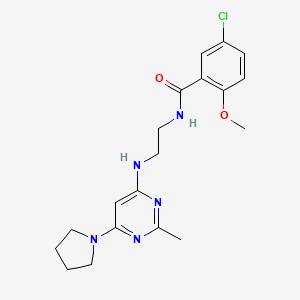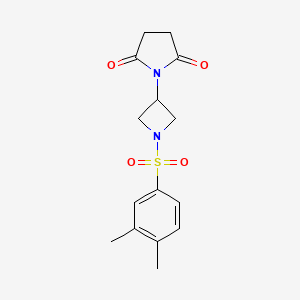
5-methyl-N-(2-(3-oxopiperazin-1-yl)phenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-methyl-N-(2-(3-oxopiperazin-1-yl)phenyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The molecule also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of piperazine derivatives often involves the reaction of a secondary amine with a suitable reagent .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiophene ring and the piperazine ring would contribute significantly to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene rings can undergo electrophilic aromatic substitution reactions, while piperazine rings can participate in a variety of reactions due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially increase the compound’s lipophilicity, while the piperazine ring could contribute to its basicity .Aplicaciones Científicas De Investigación
Cerebrovasodilatation and Anticonvulsant Activity
5-Methyl-N-(2-(3-Oxopiperazin-1-yl)phenyl)thiophene-2-sulfonamide and its analogues have been explored for their potential in cerebrovasodilatation and anticonvulsant activities. A study by Barnish et al. (1981) found that sulfone derivatives with 3- or 4-halo substituents generally exhibited high anticonvulsant activity. Particularly, a compound named 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide showed notable anticonvulsant properties and selectively increased cerebral blood flow in animals (Barnish et al., 1981).
Urease Inhibition and Antibacterial Properties
Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives and their subsequent testing for urease inhibition and hemolytic activities. The study highlighted that the substitution pattern and electronic effects of different functional groups on the aromatic ring significantly impacted the results. Among these compounds, 5-Phenylthiophene-2-sulfonamide demonstrated the highest urease inhibition activity. Additionally, these compounds exhibited antibacterial properties (Noreen et al., 2017).
Interaction with Human 5-HT6 Serotonin Receptors
Research by Sikazwe et al. (2006) delved into the binding of sulfonyl-containing compounds, such as sulfonamides and sulfones, at human 5-HT6 serotonin receptors. This study provided insights into the binding modes of these agents, suggesting that many of these compounds likely bind in a related fashion. The study proposed a pharmacophore model to account for their findings (Sikazwe et al., 2006).
Ocular Hypotensive Activity
Prugh et al. (1991) synthesized a series of 5-substituted thiophene-2-sulfonamides and evaluated them for their potential as topical ocular hypotensive agents in glaucoma models. The study focused on optimizing inhibitory potency against carbonic anhydrase and water solubility. Their findings indicated significant promise for these compounds in ocular hypotensive applications (Prugh et al., 1991).
Antimicrobial Activity
Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety, with a focus on their use as antibacterial agents. The study explored various reactions and found that several of the synthesized compounds exhibited significant antibacterial activities (Azab et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of the compound 5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide is currently unknown
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is an important area of study . Factors such as pH, temperature, and the presence of other molecules can significantly affect the behavior of a compound in a biological system.
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by thiophene and piperazine derivatives, this compound could potentially be of interest in the field of medicinal chemistry .
Propiedades
IUPAC Name |
5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-11-6-7-15(22-11)23(20,21)17-12-4-2-3-5-13(12)18-9-8-16-14(19)10-18/h2-7,17H,8-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVNFPYPDWCYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

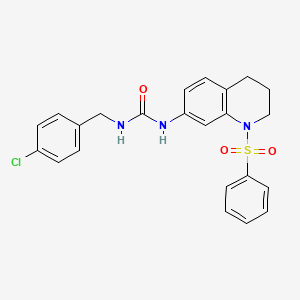
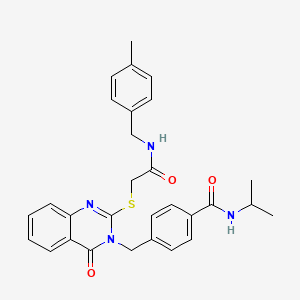
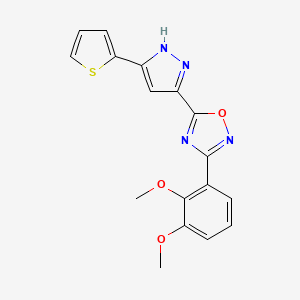
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2865294.png)
![N-[[1-(2-Chloropropanoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2865295.png)
![3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2865296.png)


